molecular formula C10H11FO2 B13933373 Methyl 3-fluoro-2,6-dimethylbenzoate

Methyl 3-fluoro-2,6-dimethylbenzoate

Cat. No.: B13933373
M. Wt: 182.19 g/mol
InChI Key: DBTLCLSEYCNOHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-fluoro-2,6-dimethylbenzoate is an organic compound with the molecular formula C10H11FO2 It is a fluorinated aromatic ester, which means it contains a benzene ring substituted with a fluorine atom, two methyl groups, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-fluoro-2,6-dimethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-fluoro-2,6-dimethylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction rate and yield. Additionally, the purification of the product can be achieved through techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-2,6-dimethylbenzoate can undergo several types of chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of esters to alcohols.

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium can oxidize methyl groups to carboxylic acids.

Major Products Formed

    Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Reduction: The primary product is 3-fluoro-2,6-dimethylbenzyl alcohol.

    Oxidation: The primary product is 3-fluoro-2,6-dimethylbenzoic acid.

Scientific Research Applications

Methyl 3-fluoro-2,6-dimethylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its fluorinated aromatic structure.

    Medicine: Research into its potential as a drug candidate for various therapeutic applications is ongoing, particularly in the areas of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which methyl 3-fluoro-2,6-dimethylbenzoate exerts its effects depends on the specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with molecular targets and pathways involved in various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,6-difluorobenzoate: Similar structure but with an additional fluorine atom, which can alter its reactivity and binding properties.

    Methyl 4-fluoro-2,6-dimethylbenzoate: The fluorine atom is positioned differently on the benzene ring, affecting its chemical behavior.

    Methyl 3-chloro-2,6-dimethylbenzoate: Chlorine is substituted for fluorine, leading to differences in electronegativity and reactivity.

Uniqueness

Methyl 3-fluoro-2,6-dimethylbenzoate is unique due to the specific positioning of the fluorine atom and methyl groups on the benzene ring, which can influence its chemical and biological properties. The presence of the fluorine atom can enhance the compound’s stability and binding affinity in various applications, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

methyl 3-fluoro-2,6-dimethylbenzoate

InChI

InChI=1S/C10H11FO2/c1-6-4-5-8(11)7(2)9(6)10(12)13-3/h4-5H,1-3H3

InChI Key

DBTLCLSEYCNOHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)F)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.